1-Chloro-5,5-dimethyl-4-nonanone
Description
1-Chloro-5,5-dimethyl-4-nonanone is a branched-chain aliphatic ketone with a chlorine substituent at the 1-position and two methyl groups at the 5-position. Chlorinated ketones of this type are typically synthesized via addition-elimination mechanisms involving acyl chlorides and organometallic reagents, as observed in related systems .
Properties
CAS No. |
54131-66-7 |
|---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
1-chloro-5,5-dimethylnonan-4-one |
InChI |
InChI=1S/C11H21ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h4-9H2,1-3H3 |
InChI Key |
LWTRNIYDDKUCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 1-chloro-5,5-dimethyl-4-nonanone, enabling comparative analysis:
1-Chloro-5,5-dimethyl-3-hexanone
Structure: Shorter carbon chain (C6 vs. C9) with a ketone group at position 3. Synthesis: Produced via reaction of 3,3-dimethylbutyryl chloride with vinylmercuric chloride, yielding a mixture of 5,5-dimethyl-1-hexen-3-one and 1-chloro-5,5-dimethyl-3-hexanone . This suggests that analogous pathways could synthesize 4-nonanone derivatives using longer acyl chlorides. Reactivity: The chlorine at position 1 and methyl groups at position 5 enhance steric hindrance, reducing nucleophilic substitution rates compared to linear ketones.
Hydantoin, 1-Chloro-5,5-dimethyl- (CAS 6921-17-1)
Structure: A heterocyclic compound with a hydantoin ring system, differing from the aliphatic ketone backbone of 4-nonanone. Properties:
- logP : 0.471 (indicating moderate hydrophobicity) .
- McVol: 105.790 ml/mol . However, the latter’s longer alkyl chain may enhance lipid solubility, favoring membrane penetration in biological systems .
Poly(1-chloro-5,5-dimethylhydantoinyl-3-ethyl-p-ethenylphenylmethyldimethylammonium chloride)
Structure: A polymeric N-halamine with a quaternary ammonium group and hydantoin-chlorine moiety . Functionality: Combines chlorine’s biocidal activity with polymeric stability, used in antibacterial textile finishes. Contrast: Unlike 4-nonanone, this compound’s activity derives from sustained chlorine release and cationic charges. The ketone backbone of 4-nonanone lacks such ionic functionality, limiting direct antimicrobial utility but offering alternative reactivity in organic synthesis.
Comparative Data Table
*Estimated based on increased chain length vs. 3-hexanone.
Key Research Findings
- Synthetic Pathways: Chlorinated ketones like 1-chloro-5,5-dimethyl-3-hexanone are synthesized via acyl chloride and vinylmercuric chloride reactions, supporting a proposed addition-elimination mechanism for 4-nonanone derivatives .
- Steric Effects: The 5,5-dimethyl group in both 3-hexanone and 4-nonanone analogs impedes nucleophilic attack at the α-carbon, altering reactivity compared to unsubstituted ketones.
- Bioactivity Potential: While hydantoin derivatives leverage chlorine for antimicrobial action, 4-nonanone’s aliphatic structure may favor applications in lipid-rich environments or as a surfactant precursor .
Limitations and Contradictions
- Data Gaps: Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating extrapolation from shorter-chain analogs.
- aliphatic), affecting functional applicability.
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